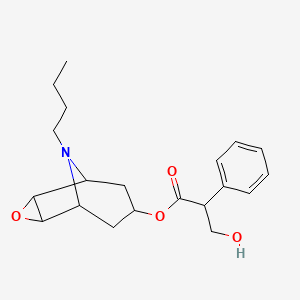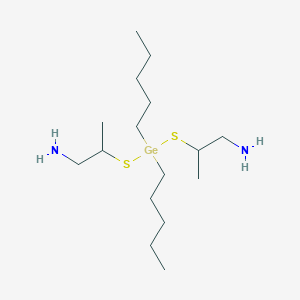
2,2'-((Dipentylgermylene)dithio)bis(1-propylamine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-((Dipentylgermylene)dithio)bis(1-propylamine) is an organogermanium compound characterized by the presence of germanium, sulfur, and nitrogen atoms within its molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((Dipentylgermylene)dithio)bis(1-propylamine) typically involves the reaction of dipentylgermanium dichloride with 1-propylamine in the presence of a sulfur source. The reaction conditions often include:
Solvent: Anhydrous solvents such as toluene or tetrahydrofuran (THF).
Temperature: Reactions are usually carried out at elevated temperatures, ranging from 60°C to 100°C.
Catalysts: Catalysts such as triethylamine or pyridine may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process would typically include:
Raw Material Preparation: Purification of dipentylgermanium dichloride and 1-propylamine.
Reaction Setup: Continuous addition of reactants into a reactor with controlled temperature and pressure.
Product Isolation: Separation and purification of the final product using techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
2,2’-((Dipentylgermylene)dithio)bis(1-propylamine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the germanium or sulfur atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or amines.
Substitution: Formation of new organogermanium compounds with different functional groups.
Scientific Research Applications
2,2’-((Dipentylgermylene)dithio)bis(1-propylamine) has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organogermanium compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the development of advanced materials, such as semiconductors and catalysts.
Mechanism of Action
The mechanism of action of 2,2’-((Dipentylgermylene)dithio)bis(1-propylamine) involves its interaction with molecular targets through its germanium, sulfur, and nitrogen atoms. These interactions can lead to:
Molecular Targets: Binding to proteins, enzymes, or nucleic acids.
Pathways Involved: Modulation of biochemical pathways, such as oxidative stress response or signal transduction.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-((Dibutylgermylene)dithio)bis(1-propylamine)
- 2,2’-((Diphenylgermylene)dithio)bis(1-propylamine)
- 2,2’-((Dimethylgermylene)dithio)bis(1-propylamine)
Uniqueness
2,2’-((Dipentylgermylene)dithio)bis(1-propylamine) is unique due to its specific alkyl chain length (pentyl groups) attached to the germanium atom, which can influence its chemical reactivity and physical properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
91485-97-1 |
|---|---|
Molecular Formula |
C16H38GeN2S2 |
Molecular Weight |
395.3 g/mol |
IUPAC Name |
2-[1-aminopropan-2-ylsulfanyl(dipentyl)germyl]sulfanylpropan-1-amine |
InChI |
InChI=1S/C16H38GeN2S2/c1-5-7-9-11-17(12-10-8-6-2,20-15(3)13-18)21-16(4)14-19/h15-16H,5-14,18-19H2,1-4H3 |
InChI Key |
GAWVCVXLRVCSME-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC[Ge](CCCCC)(SC(C)CN)SC(C)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


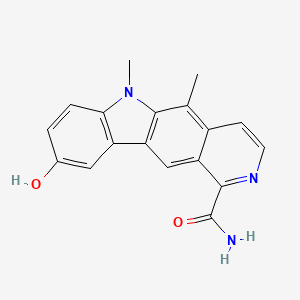
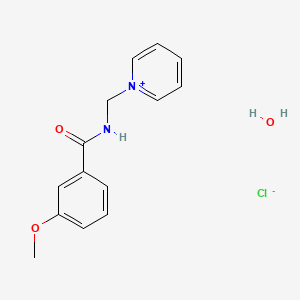
![[(3aS,8bR)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl] N-octan-3-ylcarbamate;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12737951.png)

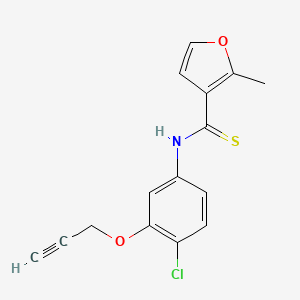
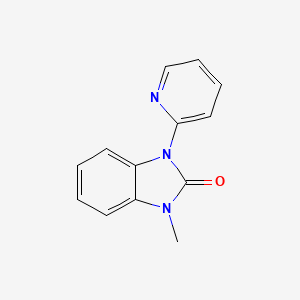

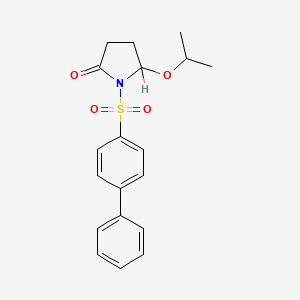
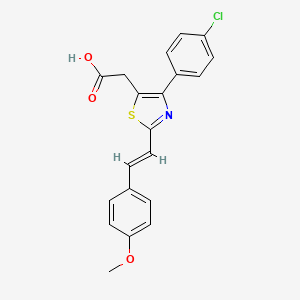
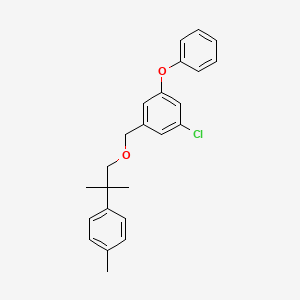

![[(3S,4R,6S,8S,9R,10R,13S,14R)-3,4,6,10,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] butanoate](/img/structure/B12738009.png)

